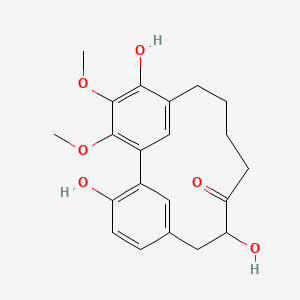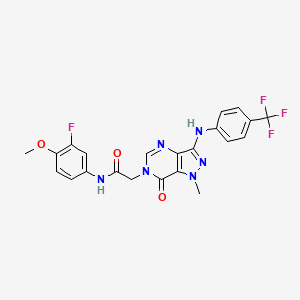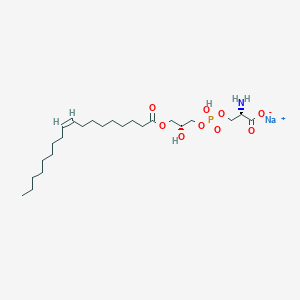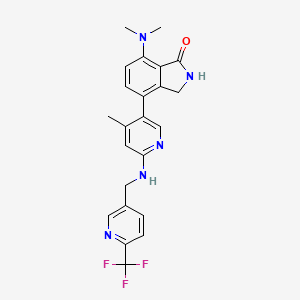
Rage/sert-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rage/sert-IN-1 est un inhibiteur puissant et actif par voie orale des produits finaux de glycation avancée (RAGE) et du transporteur de la sérotonine (SERT). Il a démontré des effets neuroprotecteurs significatifs contre les dommages neuronaux induits par l'amyloïde-bêta (Aβ) 25-35 et atténue le comportement dépressif chez la souris . Ce composé est particulièrement utile pour la recherche sur la comorbidité de la maladie d'Alzheimer et de la dépression .
Méthodes De Préparation
Les voies de synthèse et les conditions de réaction de Rage/sert-IN-1 impliquent plusieurs étapes. Le composé est synthétisé par une série de réactions chimiques, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les détails spécifiques des voies de synthèse et des méthodes de production industrielle sont exclusifs et non divulgués au public .
Analyse Des Réactions Chimiques
Rage/sert-IN-1 subit différents types de réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de RAGE et de SERT.
Biologie: Investigué pour ses effets neuroprotecteurs et son rôle dans l'atténuation du comportement dépressif.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de la maladie d'Alzheimer et de la dépression.
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant RAGE et SERT
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de RAGE et de SERT. L'inhibition de RAGE empêche la liaison des produits finaux de glycation avancée, réduisant ainsi l'inflammation et les dommages neuronaux. L'inhibition de SERT augmente la disponibilité de la sérotonine dans la fente synaptique, ce qui contribue à atténuer les symptômes dépressifs .
Applications De Recherche Scientifique
Rage/sert-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAGE and SERT.
Biology: Investigated for its neuroprotective effects and its role in alleviating depressive behavior.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease and depression.
Industry: Utilized in the development of new drugs targeting RAGE and SERT
Mécanisme D'action
Rage/sert-IN-1 exerts its effects by inhibiting the activity of RAGE and SERT. The inhibition of RAGE prevents the binding of advanced glycation end products, thereby reducing inflammation and neuronal damage. The inhibition of SERT increases the availability of serotonin in the synaptic cleft, which helps alleviate depressive symptoms .
Comparaison Avec Des Composés Similaires
Rage/sert-IN-1 est unique dans sa double inhibition de RAGE et de SERT. Des composés similaires incluent:
Ces composés diffèrent par leurs cibles spécifiques et leurs mécanismes d'action, soulignant le caractère unique de this compound dans ses propriétés de double inhibition.
Propriétés
Formule moléculaire |
C38H41ClN4OS |
|---|---|
Poids moléculaire |
637.3 g/mol |
Nom IUPAC |
3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile |
InChI |
InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3 |
Clé InChI |
SYSZRZAQHLUSDF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



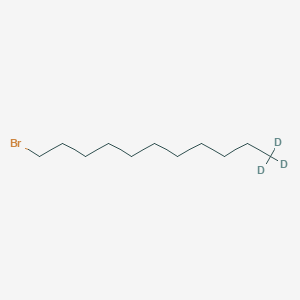
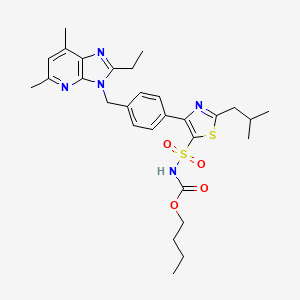

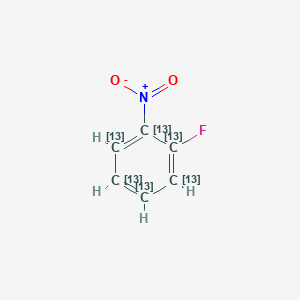
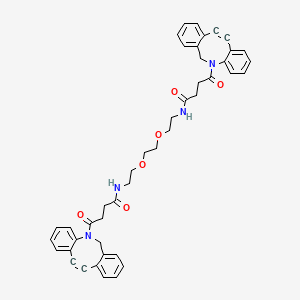
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

